molecular formula C14H9NO3 B8304675 2-Phenylbenzoxazole-4-carboxylic acid

2-Phenylbenzoxazole-4-carboxylic acid

Cat. No.: B8304675
M. Wt: 239.23 g/mol
InChI Key: JRUHAIBYXWRVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylbenzoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H9NO3 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

2-phenyl-1,3-benzoxazole-4-carboxylic acid

InChI

InChI=1S/C14H9NO3/c16-14(17)10-7-4-8-11-12(10)15-13(18-11)9-5-2-1-3-6-9/h1-8H,(H,16,17)

InChI Key

JRUHAIBYXWRVJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Benzoic acid (122 mg, 1.0 mmol) and 3-hydroxyanthranilic acid (153 mg, 1.0 mmol) were added to PPA (1 g), the mixture was stirred at 180° C. for 2 hr. After cooled to room temperature, water (50 mL) was added and filtered; the cake was washed with water and dried in vacuum to obtain 2-phenylbenzo[d]oxazole-4-carboxylic acid. LC-MS (ESI) m/z 240 [M+1]+.
Quantity
122 mg
Type
reactant
Reaction Step One
Quantity
153 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 3-hydroxyanthranilic acid (0.300 g, 1.96 mmol) in toluene (10 mL) was added benzoyl chloride (0.830 g, 5.90 mmol) followed by pyridine (0.545 g, 6.92 mmol) at room temperature. The resulting mixture was stirred at room temperature for 30 min then heated to 80° C. for 1 hr. After this time the reaction was cooled and poured into a mixture of ethyl acetate (50 mL) and 5% aqueous hydrochloric acid (50 mL). Subsequent separation of the layers, drying the organic over MgSO4 and filtration afforded an orange solution. This solution was concentrated to an orange solid which was directly re-dissolved in xylenes (20 mL) and the solution treated with p-toluenesulfonic acid (0.800 g, 4.20 mmol). The reaction mixture was then heated to reflux for 6 hrs. After this time the reaction was cooled and poured into water (50 mL), the organic layer separated then washed with water (3×50 mL). The organic was dried over MgSO4, filtered and concentrated to an orange/brown solid. Re-crystallization of this solid from ethyl acetate afforded 0.412 g (88% yield) of 2-phenylbenzoxazole-4-carboxylic acid as a light yellow solid: 1H NMR (300 MHz, CD3OD) δ 11.58 (br s, 1H), 8.30 (m, 2H), 8.17 (dd, J=7.8, 0.8 Hz, 1H), 7.83 (dd, J=8.2, 0.8 Hz, 1H), 7.69-7.45 (m, 4H); MS (APCI) m/z 240 [M+H]+.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step Two
Quantity
0.545 g
Type
reactant
Reaction Step Three
Quantity
0.8 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
50 mL
Type
reactant
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Seven

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